molecular formula C16H16N6O2 B2768013 1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 57509-06-5

1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2768013
CAS No.: 57509-06-5
M. Wt: 324.344
InChI Key: XTCMNRSBGWOHDW-UHFFFAOYSA-N
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Description

1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer, Anti-HIV, and Antimicrobial Properties

    The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been explored for their potential anticancer, anti-HIV, and antimicrobial activities. Notably, certain compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer. Additionally, some derivatives displayed moderate anti-HIV activity and significant antimicrobial efficacy against various bacterial strains, although they generally lacked antifungal activity (Ashour et al., 2012).

  • Antiviral Activity

    The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues has demonstrated moderate activity against certain viruses, including rhinovirus, at non-toxic dosage levels. This work highlights the potential of purine analogues in antiviral research (Kim et al., 1978).

  • Chemical Synthesis

    The chemical synthesis of compounds within this family often involves complex reactions, such as 1,3-dipolar cycloadditions, indicating the intricate nature of developing these molecules for further study. The synthesized compounds are crucial for investigating their potential biological activities and applications in medicinal chemistry (Simo et al., 2000).

Properties

IUPAC Name

1,7,9-trimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-11(10-7-5-4-6-8-10)18-21(3)15(22)17-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMNRSBGWOHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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